molecular formula C22H28F2O5 B10765126 Tafluprost acid-d4

Tafluprost acid-d4

Cat. No.: B10765126
M. Wt: 414.5 g/mol
InChI Key: KIQXRQVVYTYYAZ-CFBVNRQSSA-N
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Description

Tafluprost (free acid)-d4 is a fluorinated analog of prostaglandin F2-alpha. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension. This compound is a prostaglandin analog that helps reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tafluprost involves several steps, including the use of fluorinated intermediates and various reagents. One method involves adding methanol solution and anhydrous potassium carbonate into a reaction bottle, stirring at 20-25°C, and then adjusting the pH with acetic acid. The mixture is then washed with saturated sodium bicarbonate and sodium chloride solutions, followed by drying and filtration .

Industrial Production Methods

Industrial production of tafluprost typically involves large-scale preparation methods that ensure high yield and purity. For instance, the use of fluorinated intermediates and specific reaction conditions, such as controlled temperature and pH, are crucial for the efficient production of tafluprost .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tafluprost is unique among prostaglandin analogs due to its fluorinated structure, which enhances its stability and efficacy. It has a higher affinity for the prostaglandin F receptor compared to other analogs, making it a potent option for reducing intraocular pressure .

Properties

Molecular Formula

C22H28F2O5

Molecular Weight

414.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2

InChI Key

KIQXRQVVYTYYAZ-CFBVNRQSSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Origin of Product

United States

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